5-Methylisoxazole-4-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGRQQFUASVDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Methylisoxazole-4-carboxylic Acid (Precursor)
The creation of the essential precursor, 5-methylisoxazole-4-carboxylic acid, is a well-documented process involving key steps such as cyclization to form the isoxazole (B147169) ring and subsequent hydrolysis of an ester group.
Cyclization Reactions and Ring Formation
The foundational step in synthesizing the isoxazole core is the cyclization reaction. A prevalent method involves the reaction of an acetoacetic ester derivative with hydroxylamine (B1172632). google.com Specifically, ethylacetoacetate is first reacted with triethylorthoformate to produce ethyl ethoxymethyleneacetoacetic ester. google.com This intermediate then undergoes cyclization with hydroxylamine hydrochloride in an aqueous medium, often in the presence of a base like potassium carbonate or sodium carbonate, to yield ethyl-5-methylisoxazole-4-carboxylate. google.com
Another general and highly selective method for forming 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine. orgsyn.org This method is noted for its ability to produce the desired positional isomer, avoiding the mixtures that can result from other isoxazole formation techniques. orgsyn.org The reaction proceeds by generating a nitrile oxide intermediate from a primary nitro compound using a dehydrating agent like phosphorus oxychloride. This intermediate then selectively reacts with an enamine, such as ethyl β-pyrrolidinocrotonate, to form an isoxazoline (B3343090) which subsequently eliminates pyrrolidine (B122466) to yield the final isoxazole ester. orgsyn.org
A similar cyclization strategy is employed in the synthesis of related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid, where an ethyl 2-cyano-3-ethoxybut-2-enoate intermediate is reacted with hydroxylamine hydrochloride and a base (EtONa) in ethanol (B145695). nih.gov
Ester Hydrolysis and Carboxylic Acid Derivatization
Once the ester, typically ethyl-5-methylisoxazole-4-carboxylate, is formed, it must be converted to the carboxylic acid. This is achieved through hydrolysis. The process can be carried out under either acidic or basic conditions. researchgate.net
In an acidic hydrolysis, the ester is heated with an aqueous acid, such as a mixture of acetic acid and concentrated hydrochloric acid or sulfuric acid. google.com The mechanism involves protonation of the ester's carbonyl group to increase its electrophilicity, followed by a nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (ethanol) yield the carboxylic acid.
Alternatively, basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling an alkoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. A final acidification step with a strong acid is required to protonate the salt and isolate the final carboxylic acid product. nih.govresearchgate.net
Process Optimization and Yield Enhancement Strategies
Significant efforts have been made to optimize the synthesis of 5-methylisoxazole-4-carboxylic acid, focusing on increasing yield and purity while reducing reaction times and by-product formation. google.com
One key optimization involves the hydrolysis step. While a mixture of acetic acid and hydrochloric acid was traditionally used, it was found that using 60% aqueous sulfuric acid (H₂SO₄) is more efficient. google.com This change drastically reduces the reaction time from 9 hours to 3.5 hours and leads to a much higher yield. google.com The improved efficiency is partly due to a continuous distillation process to remove ethanol as it forms, which minimizes the potential for side reactions that can occur with prolonged exposure of the ester to acidic conditions at high temperatures. google.com
Another critical aspect of process optimization is the purification of the final carboxylic acid. To achieve a high-purity product, specific crystallization techniques have been developed. For instance, using a novel crystallizing solvent system of 2% acetic acid in toluene (B28343) has been shown to effectively reduce the level of impurities in the final 5-methylisoxazole-4-carboxylic acid product from 2.2% down to 0.1%. google.com These optimizations are crucial for producing a high-quality acid, which is essential for its subsequent conversion to carboxamide derivatives. google.com
Synthesis of 5-Methylisoxazole-4-carboxamide Derivatives
The conversion of 5-methylisoxazole-4-carboxylic acid into its carboxamide derivatives is typically achieved through amidation reactions, most commonly proceeding via a highly reactive acid chloride intermediate.
Amidation Reactions via Acid Chloride Intermediates
The classic and widely used method for synthesizing this compound derivatives involves a two-step process. First, the 5-methylisoxazole-4-carboxylic acid is converted into its more reactive acid chloride derivative, 5-methylisoxazole-4-carbonyl chloride. google.comgoogle.com This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂), sometimes in a solvent like toluene, although an excess of thionyl chloride can also serve as the solvent. google.comgoogle.com
In the second step, the newly formed 5-methylisoxazole-4-carbonyl chloride is reacted with a suitable amine to form the amide bond. google.com For example, to synthesize the pharmaceutical agent Leflunomide (B1674699), the acid chloride is reacted with 4-trifluoromethylaniline. google.comgoogle.com This reaction is carried out in a dry solvent, such as toluene, and in the presence of an amine base like triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction. google.com Controlling the temperature, typically between 0°C and 15°C, is important to suppress the formation of by-products. google.com
Modern variations of this amidation use different coupling agents to facilitate the reaction directly from the carboxylic acid, bypassing the need to isolate the acid chloride. These methods include using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or peptide coupling agents such as EDC.HCl/Oxyma and COMU, often in the presence of a base like DIPEA in a solvent such as acetonitrile. rsc.org
| Method | Coupling Agent(s) | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| CDI Method | 1,1'-Carbonyldiimidazole (CDI) | N/A (Implicit) | CH₃CN | 50°C | 77% |
| EDC.HCl/Oxyma Method | EDC.HCl, Oxyma | DIPEA | CH₃CN | 50°C | 75% |
| COMU Method | COMU | DIPEA | CH₃CN | 30°C | Data not specified in source |
Multicomponent Reaction Approaches (e.g., Passerini Reaction)
Multicomponent reactions (MCRs) offer an efficient alternative for synthesizing complex molecules like carboxamides in a single step from multiple starting materials. The Passerini reaction, discovered in 1921, is a prime example of an MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net
Rational Design and Synthesis of Substituted Analogues
The rational design of substituted analogues of this compound has been a significant area of research, primarily driven by the desire to modulate biological activity and explore structure-activity relationships. A notable example is the synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives. nih.gov This work aimed to explore their potential as human carbonic anhydrase inhibitors. nih.gov
Another area of focus has been the modification of the core scaffold to investigate the impact on metabolic stability and pharmacological effects. For instance, researchers have compared the this compound scaffold with the 5-methylisoxazole-3-carboxamide (B1215236) scaffold. nih.gov This strategic change in the carboxamide position was designed to alter the metabolic fate of the resulting compounds, potentially reducing toxicity associated with the cleavage of the N-O bond in the isoxazole ring. nih.gov
Furthermore, the synthesis of various derivatives has been pursued to develop new therapeutic agents. This includes the creation of 5-alkyl-4-oxo-4,5-dihydro- Current time information in Bangalore, IN.nih.govgoogle.comtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives, which were designed and evaluated for their anti-inflammatory properties. nih.gov The design of these analogues often involves computational studies to predict their binding affinity to specific biological targets.
The synthesis of these substituted analogues typically involves multi-step reaction sequences. For example, the synthesis of 5-methylisoxazole-3-carboxamide derivatives starts from 5-methylisoxazole-3-carbonyl chloride, which is then reacted with various amines to produce a library of compounds. researchgate.net
Retrosynthetic Analysis and Novel Synthetic Pathways
Retrosynthetic analysis of this compound and its derivatives reveals key bond disconnections and strategic approaches to its synthesis. A common retrosynthetic strategy for N-substituted 5-methylisoxazole-4-carboxamides, such as Leflunomide, involves disconnecting the amide bond. This leads back to 5-methylisoxazole-4-carboxylic acid and the corresponding aniline (B41778) derivative, for example, 4-(trifluoromethyl)aniline. google.comgoogle.com
The 5-methylisoxazole-4-carboxylic acid itself can be retrosynthetically disconnected to simpler precursors. A typical pathway involves the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate. google.com This ester is, in turn, synthesized from the cyclization of a β-keto ester derivative with hydroxylamine.
Several novel synthetic pathways have been developed to improve yield, purity, and reduce the environmental impact of the synthesis. One patented process for preparing N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide highlights a multi-step synthesis starting from ethyl acetoacetate (B1235776) and triethyl orthoformate. google.com This process aims to minimize the formation of by-products. google.com
Another approach describes the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net This method involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate, followed by reaction with hydroxylamine. researchgate.net This pathway provides access to a different class of substituted isoxazoles.
Chemical Reactivity and Transformation Pathways
Functional Group Interconversions (e.g., Esterification, Amidation)
The carboxylic acid and carboxamide functional groups of this compound and its precursors are amenable to various interconversions.
Esterification: The precursor, 5-methylisoxazole-4-carboxylic acid, can be converted to its corresponding esters through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol is a standard method for producing esters like ethyl-5-methylisoxazole-4-carboxylate. google.commasterorganicchemistry.com The reaction is an equilibrium process, and conditions can be optimized to favor ester formation. masterorganicchemistry.com
Amidation: The primary synthetic route to this compound and its N-substituted analogues is through amidation of 5-methylisoxazole-4-carboxylic acid or its activated derivatives. google.comrsc.org A common method involves converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride. google.comgoogle.com The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted with an appropriate amine to form the amide bond. google.comgoogle.com
Alternative amidation methods have also been explored, including the use of coupling agents. For instance, the synthesis of Teriflunomide has been achieved using 1,1'-carbonyldiimidazole (CDI) or a combination of EDC.HCl and Oxyma as coupling agents in reactive extrusion processes. rsc.org These methods offer different reaction conditions and can be advantageous for specific substrates.
A study on the synthesis of Teriflunomide via reactive extrusion compared different amidation methods. The results are summarized in the table below:
| Coupling Agent | Temperature (°C) | Yield (%) |
| CDI | 50 | 75 |
| EDC.HCl/Oxyma | 50 | 77 |
| COMU | 30 | 87 |
This table is based on data from a study on the synthesis of Teriflunomide and showcases the efficiency of different coupling agents in the amidation reaction. rsc.org
Degradation Pathways and Stability Studies under Various Stress Conditions
The stability of this compound and its derivatives is a critical aspect, particularly for pharmaceutical applications. Forced degradation studies have been conducted on related compounds like Leflunomide to identify potential degradation products and pathways. researchgate.net
These studies typically involve exposing the compound to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including:
Acidic hydrolysis: Degradation is observed in acidic media. For Leflunomide, this leads to the formation of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline. researchgate.net
Alkaline hydrolysis: Significant degradation also occurs under basic conditions, yielding the same primary degradation products as acidic hydrolysis. researchgate.net
Neutral hydrolysis: The compound is susceptible to degradation in neutral aqueous conditions. researchgate.net
Oxidative stress: Minor degradation is typically observed under oxidative conditions (e.g., with hydrogen peroxide). researchgate.net
Photolytic stress: The compound shows minor degradation when exposed to UV light. researchgate.net
Thermal stress: Minor degradation is also seen under dry heat conditions. researchgate.net
A study on Leflunomide degradation identified two major degradation products under acidic and alkaline stress:
| Degradation Product | Chemical Name |
| Degradation product-1 | 5-methylisoxazole-4-carboxylic acid |
| Degradation product-2 | 4-(trifluoromethyl)-aniline |
This table summarizes the primary degradation products of Leflunomide identified under forced degradation studies. researchgate.net
The cleavage of the amide bond is a primary degradation pathway under hydrolytic stress. researchgate.net Additionally, for some isoxazole derivatives, cleavage of the N-O bond in the isoxazole ring can occur under metabolic conditions. nih.gov
Influence of Substituents on Reaction Selectivity and Efficiency
The nature and position of substituents on the this compound scaffold can significantly influence the selectivity and efficiency of chemical reactions.
In the synthesis of N-substituted analogues, the electronic properties of the amine reactant can affect the rate and yield of the amidation reaction. Electron-donating groups on the aniline ring can increase its nucleophilicity, potentially leading to a faster reaction, while electron-withdrawing groups may slow it down.
The position of substituents on the isoxazole ring itself can also direct reactivity. For instance, the development of an improved process for preparing Leflunomide focused on controlling the formation of isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate. google.com By carefully selecting reaction conditions, such as temperature and the type of base used, the formation of the desired 5-methyl isomer can be favored. google.com
Furthermore, in the context of biological activity and metabolism, substituents play a crucial role. The substitution pattern on the phenyl ring of N-phenyl-5-methylisoxazole-4-carboxamide derivatives can influence their metabolic stability and potential for toxicity. For example, moving the trifluoromethyl group on the phenyl ring from the para to the ortho or meta position creates different isomers with potentially distinct biological profiles. usp.orgusp.org
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No specific ¹H NMR or ¹³C NMR spectral data for 5-Methylisoxazole-4-carboxamide were found. Data is available for related structures like methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, but these are not the target compound. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Fourier-Transform Raman, FT-Raman)
No specific FT-IR or FT-Raman spectra for this compound were found. Spectra are available for 5-Methylisoxazole-4-carboxylic acid, which shows characteristic bands for a carboxylic acid group, not an unsubstituted amide. nih.gov
Mass Spectrometry (MS, LC-MS/MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular formula (C5H6N2O2) and molecular weight are known, specific experimental mass spectra or detailed fragmentation patterns for this compound are not available in the searched literature. parchem.com Predicted mass-to-charge ratios for various adducts have been calculated for related, but not identical, structures. uni.luuni.luuni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis spectroscopic data detailing the electronic transitions for this compound could be located.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Geometry
No crystal structure data for this compound (CAS 1194-22-5) is present in the searched databases. Crystallographic information is available for several N-substituted derivatives, which detail the conformation of the core isoxazole (B147169) ring system within those specific molecular contexts, but this data cannot be directly extrapolated to the unsubstituted amide. nih.govresearchgate.net Crystal data for the related 5-Methylisoxazole-4-carboxylic acid is also documented. nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. In derivatives of this compound, the amide group is a key participant in forming these networks.
Theoretical studies on Leflunomide (B1674699) and its active metabolite, teriflunomide, have shown that the amide fragment is principally involved in interactions with amino acid residues like tyrosine and arginine. nih.gov Computational analysis of a Leflunomide-water adduct revealed a strong N-H···O hydrogen bond, with an interaction energy of -10.30 kcal/mol, highlighting the strength of this interaction. nih.gov
In the crystal structure of Leflunomide, two polymorphic forms (I and II) have been identified, each with distinct hydrogen bonding patterns. nih.gov Form I, the more stable polymorph, exhibits cohesion through both hydrogen bonding and π-π interactions. In contrast, the crystal structure of form II is primarily stabilized by hydrogen bonds. The presence of multiple conformations in form I allows for a greater number of intermolecular interactions. nih.gov
Similarly, in cocrystals of Leflunomide with other molecules, hydrogen bonding is a directing force in the crystal assembly. For instance, in cocrystals with pyrogallol, 3-hydroxybenzoic acid, 2-picolinic acid, and 2-aminopyrimidine, the observed hydrogen bonding patterns align well with predictive models based on crystal engineering principles. acs.orgacs.org
A related analog, N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide, demonstrates the formation of an intramolecular N-H···O hydrogen bond, which helps to stabilize the molecular conformation. researchgate.net
Table 1: Hydrogen Bond Interactions in Leflunomide Adducts
| Interacting Molecules | Type of Interaction | Interaction Energy (kcal/mol) | Reference |
| Leflunomide - Water | N-H···O Hydrogen Bond | -10.30 | nih.gov |
| (Z)-Teriflunomide - Tyrosine | Hydrogen Bond | -4.90 | nih.gov |
| Teriflunomide (rotated hydroxyl) - Tyrosine | Hydrogen Bond | -7.28 | nih.gov |
Investigation of Supramolecular Assembly and Crystal Packing
The two polymorphs of Leflunomide, while both crystallizing in the P2(1)/c space group, show differences in their crystal packing due to their varied intermolecular interactions. nih.gov Form I features a more complex network of interactions, contributing to its higher thermodynamic stability. The molecules in one of the reported forms of Leflunomide are arranged in symmetrical layers, stabilized by π-π interactions in an antiparallel fashion. researchgate.net This arrangement, however, can create a mismatch for efficient packing with certain coformers. researchgate.net
In the case of N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide, intermolecular Cl···O contacts with a distance of 3.089 Å lead to the formation of infinite zigzag chains, demonstrating how different functional groups can influence the supramolecular architecture. researchgate.net
The study of cocrystals has further elucidated the principles of crystal packing in this family of compounds. The formation of new crystalline forms of Leflunomide with selected coformers is guided by established crystal engineering strategies. rsc.org Analysis of these cocrystal structures confirms the reliability of knowledge-based predictions of hydrogen bonding and supramolecular synthons. acs.orgacs.org
Table 2: Crystallographic Data for Leflunomide Polymorphs
| Polymorph | Space Group | Molecules per Asymmetric Unit | Key Stabilizing Interactions | Reference |
| Form I | P2(1)/c | 2 | Hydrogen Bonding, π-π Interactions | nih.gov |
| Form II | P2(1)/c | 1 | Hydrogen Bonding | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the molecular properties of isoxazole (B147169) derivatives. These methods allow for a detailed examination of the electronic environment of the molecule, providing a foundation for understanding its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study the geometry and electronic structure of leflunomide (B1674699) and its analogues. acs.orgacs.org The B3LYP functional, combined with various basis sets such as 6-311+G(d,p), has been effectively used to optimize the molecular geometries of these compounds in both the gas phase and in the presence of a solvent using models like the self-consistent reaction field (SCRF) with the polarizable continuum model (PCM). acs.org
For leflunomide, DFT calculations have revealed that the differences in geometrical parameters between the gas phase and a solvent model are generally small. acs.org The most significant deviations are observed for atoms with lone electron pairs, such as the oxygen and nitrogen atoms of the isoxazole ring and the atoms of the amide group. acs.org This highlights the role of the solvent in influencing the electronic distribution around these polar centers.
| Computational Method | Basis Set | Application | Key Findings for Related Isoxazole Derivatives |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Geometry Optimization | Solvent effects are most pronounced at atoms with lone pairs (O, N) in the isoxazole ring and amide group. acs.org |
| DFT | - | Conformational Analysis | Detailed description of molecular structure and intramolecular proton transfer can be achieved. acs.orgnih.gov |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. kbhgroup.in The MEP maps are generated from DFT calculations and provide a visual representation of the charge distribution.
In studies of leflunomide and its active metabolite, teriflunomide, MEP analysis has been used to describe the electronic structure and potential interaction sites. acs.orgnih.gov Generally, in such analyses, regions of negative electrostatic potential (often colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For the 5-methylisoxazole-4-carboxamide scaffold, the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the carboxamide group would be expected to be regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one on the amide nitrogen, would exhibit positive potential.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For analogues of teriflunomide, HOMO-LUMO analysis has been performed to compare the reactivity of different inhibitors. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of the this compound core, the distribution of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the carboxamide group and the electronic properties of the isoxazole ring.
| Parameter | Significance | Application to Isoxazole Derivatives |
|---|---|---|
| HOMO Energy | Electron-donating ability | Used to compare the reactivity of different inhibitors and understand electronic transitions. nih.gov |
| LUMO Energy | Electron-accepting ability | |
| HOMO-LUMO Gap | Chemical stability and reactivity |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. nih.gov It allows for the study of charge delocalization and the stabilization energy associated with hyperconjugative interactions.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also employed to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral signals.
For instance, DFT calculations have been used to predict the ¹H NMR chemical shifts for fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, providing confirmation of their structures. nih.gov Similarly, for the this compound scaffold, theoretical calculations of NMR chemical shifts and IR vibrational frequencies can provide a basis for interpreting experimental spectra.
Molecular Modeling and Simulation
Molecular modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics simulations, that are used to study the interactions of molecules with biological targets. While these studies often focus on larger drug molecules, the underlying principles are rooted in the fundamental properties of the constituent chemical scaffolds.
Molecular modeling studies of leflunomide and its active metabolite, teriflunomide, have been conducted to understand their interactions with enzymes like dihydroorotate (B8406146) dehydrogenase. nih.govresearchgate.net These studies rely on the accurate description of the molecular geometry and electronic properties of the ligands, which are often obtained from quantum chemical calculations as described above. The insights gained from these simulations are crucial for drug design and understanding the mechanism of action.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical, chemical, and biological properties. For this compound, the relative orientation of the isoxazole ring and the carboxamide group is of particular interest.
Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify stable conformers. For a related compound, 5-amino-3-methyl-isoxazole-4-carbohydrazide, a conformational search and subsequent analysis revealed the most stable tautomers and conformers. nih.gov This type of analysis for this compound would involve rotating the C-C and C-N bonds of the carboxamide group to map the energy landscape.
The planarity of the isoxazole ring and the carboxamide group can be influenced by intramolecular hydrogen bonding and steric interactions. The presence of the methyl group at the 5-position of the isoxazole ring can influence the preferred orientation of the adjacent carboxamide group. The energy landscape map would illustrate the energy barriers between different conformations, providing insights into the molecule's flexibility and the population of different conformational states at a given temperature.
| Torsional Angle | Description | Expected Influence on Conformation |
|---|---|---|
| O=C-C-N | Rotation around the C-C bond between the isoxazole ring and the carbonyl group. | Determines the orientation of the carboxamide plane relative to the isoxazole ring. |
| C-C-N-H | Rotation around the C-N bond of the amide. | Influences the potential for intra- and intermolecular hydrogen bonding. |
Molecular Docking Studies focused on Molecular Recognition and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.
Studies on various derivatives of this compound have demonstrated the utility of molecular docking in elucidating binding modes. For instance, docking studies have been employed to understand the interactions of these derivatives with enzymes like cyclooxygenases (COX) and other protein targets. The this compound scaffold often serves as a key structural element that anchors the molecule within the binding site of the protein.
| Functional Group | Potential Binding Interactions | Importance in Molecular Recognition |
|---|---|---|
| Carboxamide NH | Hydrogen bond donor | Crucial for anchoring to protein backbones or specific amino acid side chains. |
| Carboxamide C=O | Hydrogen bond acceptor | Forms key interactions with hydrogen bond donors in the active site. |
| Isoxazole Ring | Hydrophobic and π-stacking interactions | Contributes to the overall binding affinity and can influence selectivity. |
| Methyl Group | Van der Waals interactions | Can fit into small hydrophobic pockets within the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for optimizing the structure of lead compounds.
For derivatives of this compound, QSAR studies can be employed to identify the key molecular descriptors that govern their biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
By developing a robust QSAR model, researchers can virtually screen a library of this compound analogs and prioritize the synthesis of those with the highest predicted activity. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For example, QSAR studies on related isoxazole derivatives have highlighted the importance of specific substitutions on the aromatic ring attached to the carboxamide nitrogen for enhancing biological activity. researchgate.net
Prediction of Chemical Reactivity Descriptors and Reaction Pathways
Computational chemistry also provides tools to predict the chemical reactivity of molecules and to explore potential reaction pathways. For this compound, this involves identifying the most reactive sites in the molecule and predicting how it might behave in different chemical environments.
Chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions, can be calculated using quantum chemical methods. These descriptors provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack, while the HOMO distribution can suggest the sites most prone to electrophilic attack.
The prediction of reaction pathways can be achieved by modeling the transition states of potential reactions. For this compound, this could include the hydrolysis of the amide bond or the cleavage of the isoxazole ring under certain conditions. For example, the active metabolite of Leflunomide, a well-known drug with a this compound core, is formed through the cleavage of the N-O bond in the isoxazole ring. nih.gov Understanding these potential degradation pathways is crucial for assessing the stability of the compound.
Furthermore, computational methods can be used to predict the products of reactions such as condensation of the carboxamide with other molecules. Studies on related compounds have shown that the 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide can undergo condensation with carbonyl compounds to form various derivatives. researchgate.net
| Reactivity Aspect | Predicted Behavior | Computational Evidence |
|---|---|---|
| Electrophilic Attack | Likely to occur on the nitrogen atom of the isoxazole ring or the oxygen of the carbonyl group. | Based on the distribution of the Highest Occupied Molecular Orbital (HOMO). |
| Nucleophilic Attack | The carbonyl carbon is a primary site for nucleophilic attack, leading to amide hydrolysis. The C4 position of the isoxazole ring can also be susceptible. | Indicated by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). |
| Ring Cleavage | The N-O bond of the isoxazole ring can be cleaved under metabolic or harsh chemical conditions. | Inferred from the known metabolism of related compounds like Leflunomide. nih.gov |
| Condensation Reactions | The amide NH can potentially participate in condensation reactions. | Analogous reactions are known for similar isoxazole derivatives. researchgate.net |
Applications in Advanced Chemical Research
As a Versatile Organic Building Block
The chemical reactivity of the isoxazole (B147169) ring, combined with the functional handle of the carboxamide group, allows 5-methylisoxazole-4-carboxamide and its derivatives to serve as key starting materials and intermediates in the synthesis of a wide array of organic compounds.
The this compound framework is a valuable scaffold for the construction of more complex heterocyclic systems. For instance, it has been utilized in the synthesis of quinazoline (B50416) derivatives. nih.govnih.gov A series of 4-arylamido-5-methylisoxazole derivatives bearing a quinazoline core were designed and synthesized, demonstrating the utility of the isoxazole carboxamide as a foundational element for building these intricate structures. nih.govnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the isoxazole moiety plays a crucial role in guiding the formation of the final heterocyclic architecture. nih.gov The weak N-O bond in the isoxazole ring can be cleaved under specific conditions, providing a pathway to other functionalized compounds, further expanding its synthetic utility. nih.gov
The isoxazole ring itself is a key feature in many natural products and biologically active compounds. wikipedia.org Its presence in a molecule can significantly influence its chemical and physical properties. The synthesis of various fused isoxazoles has been a subject of extensive research, leading to compounds with a broad spectrum of biological activities. mdpi.com These synthetic efforts often rely on the functionalization and ring transformation reactions of simpler isoxazole precursors like this compound.
A derivative of the target compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a novel unnatural β-amino acid in the solid-phase synthesis of α/β-mixed peptides. nih.govmdpi.com Unnatural amino acids are crucial tools in modern drug discovery, allowing for the creation of peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com
In one study, 5-amino-3-methyl-isoxazole-4-carboxylic acid was successfully coupled to resin-bound peptides using both classical and ultrasonic-agitated solid-phase synthesis methods. nih.gov The resulting hybrid peptides, containing this unnatural amino acid, were characterized by tandem mass spectrometry. nih.gov This research highlights the potential of isoxazole-based amino acids in the development of new classes of bioactive peptides. nih.govmdpi.com The bifunctional nature of 5-amino-3-methyl-isoxazole-4-carboxylic acid, possessing both an amino and a carboxylic group on the isoxazole scaffold, allows for its incorporation into peptide chains, opening up new avenues for the design of peptidomimetics with unique structural and functional properties. mdpi.com
In Coordination Chemistry and Ligand Design for Metal Complexes
The isoxazole ring system, with its nitrogen and oxygen heteroatoms, presents potential coordination sites for metal ions, making isoxazole derivatives attractive ligands in coordination chemistry. tandfonline.comresearchgate.net Schiff bases derived from amino-isoxazoles have been shown to form stable complexes with transition metals like copper(II). tandfonline.comresearchgate.net
For example, copper(II) complexes with Schiff bases derived from 4-amino-3,5-dimethylisoxazole have been synthesized and characterized. tandfonline.com In these complexes, the isoxazole-containing ligand coordinates to the copper ion through the imine nitrogen and a phenolate (B1203915) oxygen, forming a stable square planar geometry. tandfonline.com These findings suggest that this compound and its derivatives could also act as effective ligands for the design of novel metal complexes with interesting structural and potentially catalytic or biological properties. The ability of the isoxazole nitrogen to participate in hydrogen bonding and coordination can influence the supramolecular structure of the resulting complexes. nih.gov
Potential Role in Materials Science Research (e.g., Polymer Precursors, Functionalized Materials)
While the primary research focus on this compound has been in the realm of medicinal chemistry, the isoxazole core holds potential for applications in materials science. It has been reported that polyisoxazoles can exhibit semiconductor properties. eurekaselect.com This suggests that isoxazole-containing monomers, potentially derived from or analogous to this compound, could be explored as precursors for the synthesis of functional polymers.
The synthesis of liquid-crystalline isoxazoles has been explored, with the aim of creating materials with ordered molecular arrangements. researchgate.net The weak N-O bond of the isoxazole ring can be photolytically cleaved, leading to rearrangements and the formation of new chemical bonds, a property that could be exploited in the design of photo-responsive materials. wikipedia.org Although direct applications of this compound in this area are not yet widely reported, its chemical functionality provides a starting point for the design of novel monomers for polymerization or for the functionalization of existing materials to impart specific properties.
Development of Analytical Methodologies for Compound Detection and Quantification
The development of reliable analytical methods is crucial for the quality control of pharmaceuticals and for studying the metabolic fate of drug molecules. As 5-methylisoxazole-4-carboxylic acid is a known degradation product of the antirheumatic drug leflunomide (B1674699), several chromatographic methods have been developed for its detection and quantification. researchgate.netjapsonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used for the analysis of 5-methylisoxazole-4-carboxylic acid, often in the context of stability studies of leflunomide. researchgate.netjapsonline.comnih.gov
A validated stability-indicating RP-HPLC method was developed to separate leflunomide from its degradation products, including 5-methylisoxazole-4-carboxylic acid. japsonline.com This method utilized a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer, allowing for the successful separation and quantification of the analytes. japsonline.com Similarly, HPTLC methods have been established for the estimation of leflunomide and its degradation products. researchgate.netcolab.ws One such method used a mobile phase of toluene-chloroform-ethanol for the separation on silica (B1680970) gel plates with UV detection. researchgate.netcolab.ws
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers the potential for faster analysis times and is also suitable for the analysis of isoxazole derivatives. sielc.comsielc.com These chromatographic techniques are essential for assessing the purity of bulk drugs and pharmaceutical formulations, as well as for monitoring the degradation of active pharmaceutical ingredients under various stress conditions. researchgate.netjapsonline.com
Interactive Data Table: Chromatographic Methods for 5-Methylisoxazole-4-carboxylic Acid Analysis
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPLC | Novapak C18 (150 mm × 3.9 mm, 4 µm) | Methanol:Phosphate Buffer (pH 5.3; 20 mM) (7:3, v/v) | UV at 260 nm | Stability indicating method for leflunomide | japsonline.com |
| HPTLC | Silica gel G 60F254 | Toluene (B28343):Chloroform:Ethanol (B145695) (4:4:2, V/V) | UV at 266 nm | Estimation of leflunomide and its degradation products | researchgate.netcolab.ws |
| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | Analysis of 5-Methylisoxazole-4-carboxylic acid | sielc.com |
Spectrometric Methods (MS, UV-Vis) for Quantitative Analysis in Complex Matrices
The quantitative analysis of this compound and its derivatives in complex matrices, such as biological fluids and pharmaceutical formulations, relies heavily on the sensitivity and selectivity of spectrometric methods. Mass spectrometry (MS) and UV-Visible (UV-Vis) spectroscopy, often coupled with chromatographic separation techniques, are instrumental in achieving accurate quantification.
High-resolution mass spectrometry (HR-MS) has proven to be a powerful tool for the characterization of compounds structurally related to this compound. researchgate.netcolab.ws For instance, in studies involving the degradation of leflunomide, where 5-methylisoxazole-4-carboxylic acid is a known degradation product, HR-MS was used for identification and characterization. researchgate.netcolab.ws This highlights the capability of MS to identify and distinguish structurally similar molecules within a complex mixture.
For quantitative purposes, tandem mass spectrometry (LC/MS/MS) offers high sensitivity and selectivity. A validated LC/ESI/MS/MS method was developed for the quantification of a bioconversion product of temozolomide, which is also an imidazole (B134444) carboxamide derivative. capes.gov.br This method demonstrated a linear range from 10 to 500 ng/mL in plasma, showcasing the ability of LC/MS/MS to quantify low levels of analytes in biological matrices. capes.gov.br
UV-Vis spectroscopy, particularly when coupled with High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC), is a widely used technique for the quantification of isoxazole derivatives. In the analysis of leflunomide, HPTLC methods with UV detection at wavelengths of 266 nm and 270 nm have been developed and validated. researchgate.netcolab.ws These methods have demonstrated good linearity and sensitivity for the quantification of the active pharmaceutical ingredient and its degradation products. researchgate.netcolab.ws
Similarly, reversed-phase HPLC methods with UV detection at 260 nm and 261 nm have been successfully applied for the analysis of leflunomide and its active metabolite in human plasma and tablet dosage forms. researchgate.net These methods show the robustness of UV-Vis detection in routine quantitative analysis.
Detailed findings from research studies on related compounds are summarized in the tables below.
Research Findings for Quantitative Analysis using Mass Spectrometry
| Analyte | Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Correlation Coefficient (r²) | Citation |
| Leflunomide Degradation Products | HPTLC-HR-MS | Pharmaceutical Formulation | 100‒600 ng/band | 4.35 ng/band | 13.19 ng/band | 0.9988 | researchgate.netcolab.ws |
| MTIC | LC/ESI/MS/MS | Dog Plasma | 10 to 400 ng/mL | Not Reported | Not Reported | Not Reported | capes.gov.br |
| MTIC | LC/ESI/MS/MS | Rat Plasma | 10 to 500 ng/mL | Not Reported | Not Reported | Not Reported | capes.gov.br |
Research Findings for Quantitative Analysis using UV-Vis Spectroscopy
| Analyte | Method | Detection Wavelength | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Correlation Coefficient (r²) | Citation |
| Leflunomide | HPTLC-UV | 266 nm | 100‒600 ng/band | 4.35 ng/band | 13.19 ng/band | 0.9988 | researchgate.netcolab.ws |
| Leflunomide | HPTLC-UV | 270 nm | 25-125 ng/spot | 1.71 ng | 5.19 ng | 0.9960 | researchgate.net |
| Leflunomide | RP-HPLC-UV | 260 nm | 2.7 x 10⁻⁶ to 5.5 x 10⁻⁵ M | Not Reported | Not Reported | Not Reported | researchgate.net |
| Leflunomide & A77 1726 | RP-HPLC-UV | 261 nm | 0.05-100 µg/mL (Leflunomide), 0.1-100 µg/mL (A77 1726) | Not Reported | Not Reported | Not Reported | researchgate.net |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Approaches
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. rsc.orgjddhs.com Future research on 5-Methylisoxazole-4-carboxamide will likely focus on developing more sustainable synthetic routes that reduce waste, conserve energy, and utilize less hazardous substances. jddhs.com
Key areas of development include:
Energy-Efficient Techniques: Methods such as microwave-assisted synthesis (MAS), ultrasound, and photochemistry are central to advancing green chemistry. jddhs.com MAS, in particular, can accelerate reaction times, reduce energy consumption, and improve product yields and purity compared to conventional heating methods. jddhs.com The application of microwave irradiation has been successful in the synthesis of other heterocyclic compounds like oxadiazoles, suggesting its potential for the efficient production of the this compound core. mdpi.com
Solvent-Free and Green Solvent Reactions: Shifting away from volatile organic solvents is a primary goal. Research into solvent-free reaction conditions, such as grinding techniques where mechanical force initiates the reaction, offers a path to significantly reduce waste. mdpi.com When solvents are necessary, the use of greener alternatives with lower toxicity and environmental impact is being explored. mdpi.com
Biocatalysis: The use of enzymes or whole cells as catalysts (biocatalysis) is a powerful green chemistry tool. mdpi.com This approach can lead to highly selective reactions under mild conditions, potentially increasing yields and productivity for precursors to this compound derivatives. mdpi.com
Reusable Catalysts: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), that can be easily recovered and reused is a promising strategy. rsc.org For example, the MOF known as MIL-101(Cr) has been effectively used as a reusable catalyst for synthesizing other biologically relevant heterocycles, demonstrating a sustainable model that could be adapted for this scaffold. rsc.org
Advanced Spectroscopic and Structural Characterization Innovations
Precise characterization is fundamental to understanding the properties and behavior of chemical compounds. Innovations in analytical techniques are enabling more detailed and rapid analysis of this compound and its related structures.
A recent study highlighted a robust high-performance thin-layer chromatography (HPTLC) method for analyzing the degradation of Leflunomide (B1674699), a key derivative of this compound. researchgate.net This method successfully identified its principal degradation products, 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline, using high-resolution mass spectrometry (HR-MS) for characterization. researchgate.net The method was validated according to ICH guidelines, demonstrating high precision and accuracy. researchgate.net
| Parameter | Specification |
|---|---|
| Stationary Phase | Pre-coated TLC plates with silica (B1680970) gel G 60F254 |
| Mobile Phase | Toluene (B28343)‒chloroform‒ethanol (B145695) (4:4:2, V/V) |
| Detection Wavelength | 266 nm |
| Linearity Range | 100‒600 ng/band |
| Correlation Coefficient (r²) | 0.9988 |
| Limit of Detection (LOD) | 4.35 ng/band |
| Limit of Quantification (LOQ) | 13.19 ng/band |
Furthermore, X-ray crystallography remains a cornerstone for structural elucidation. Detailed crystal structure data is available for the precursor, 5-methylisoxazole-4-carboxylic acid, revealing its molecular conformation and intermolecular hydrogen bonding patterns that stabilize the crystal structure. researchgate.net Similarly, distinct crystal modifications of the N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide derivative have been characterized by their unique X-ray diffraction patterns. google.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.2081 (10) |
| b (Å) | 7.1436 (12) |
| c (Å) | 12.871 (2) |
| Volume (ų) | 570.6 (2) |
| Z | 4 |
Other techniques such as FT-Raman spectroscopy are also employed for routine characterization of the core chemical structure. nih.gov
Integration of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and analysis of new chemical entities. ijmsm.orgwiley-vch.de For the this compound scaffold, these computational tools offer the ability to predict molecular properties, optimize structures, and identify novel therapeutic candidates more efficiently. ijmsm.org
Future applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties of new derivatives, such as solubility and metabolic stability. nih.gov For instance, convolutional neural networks (CNNs) can be used for solubility prediction directly from a molecular graph. nih.gov ML models are also adept at predicting sites of metabolism, which can help in designing compounds with improved pharmacokinetic profiles. nih.gov
De Novo Drug Design: Generative AI models, such as those based on multilayer perceptrons (MLP), can design novel compounds from scratch. nih.gov These models can be programmed to generate molecules with specific desired properties, allowing for the automated creation of diverse libraries of this compound derivatives with enhanced activity or reduced toxicity. nih.gov
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target. nih.gov This significantly narrows the field of candidates for experimental validation, saving considerable time and resources. nih.gov
Exploration of Novel Chemical Transformations and Catalytic Systems
The synthesis of this compound and its derivatives often relies on transition metal-catalyzed coupling reactions. sciencedaily.com A significant area of future research is the development of novel catalysts that are more efficient, sustainable, and versatile.
A groundbreaking development is the creation of a new class of catalysts featuring two metal cores, specifically copper ions, anchored on a polymeric carbon nitride (PCN) support. sciencedaily.com This innovative heptazine chain structure is dynamic, allowing the copper ions to efficiently facilitate cross-coupling reactions. sciencedaily.com Key advantages of this system include:
High Stability and Reusability: The catalyst remained stable over nine consecutive reaction cycles with no detectable leaching of copper ions, significantly reducing metal contamination and waste. sciencedaily.com
Sustainability: This catalytic system boasts a carbon footprint that is 10 times lower than that of conventional catalysts used in similar reactions. sciencedaily.com
Enhanced Efficiency: The unique dual-metal structure allows for more efficient and selective reactions, leading to higher yields. sciencedaily.com
The exploration of such advanced catalytic systems, alongside biocatalysis and reusable MOFs, will be crucial for enabling more complex and sustainable chemical transformations involving the this compound scaffold. rsc.orgsciencedaily.com
Q & A
Q. What are the established synthetic routes for 5-methylisoxazole-4-carboxamide and its derivatives?
The synthesis typically involves multi-step reactions. For example, Leflunomide (a derivative) is synthesized via:
- Step 1 : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride under distillation to form ethyl ethoxymethyleneacetoacetic ester.
- Step 2 : Hydroxylamine is added without external base to yield ethyl-5-methylisoxazole-4-carboxylate.
- Step 3 : Hydrolysis with strong acids (e.g., HCl) produces 5-methylisoxazole-4-carboxylic acid.
- Step 4 : Amidation with 4-trifluoromethylaniline via thionyl chloride activation yields Leflunomide . Crystallization (e.g., slow toluene evaporation) ensures purity for structural studies .
Q. How is the structural conformation of this compound derivatives validated?
X-ray crystallography is the gold standard. For example, the title compound N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide shows:
- A dihedral angle of 9.92° between the isoxazole and benzene rings.
- Intramolecular N–H⋯O hydrogen bonds stabilizing the six-membered ring.
- Coplanarity of the nitro group with the benzene ring (O–N–C–C torsion: 8.4°) . Data collection parameters (e.g., Mo Kα radiation, θ range 9–13°, monoclinic P21/c space group) and refinement metrics (R = 0.042) ensure accuracy .
Q. What biological targets are associated with this compound derivatives?
Leflunomide inhibits dihydroorotate dehydrogenase (DHODH) , a key enzyme in pyrimidine synthesis, suppressing RNA/DNA production in activated T-cells . Methodologically, enzyme inhibition is validated via:
- LC-MS/HPLC for plasma concentration analysis.
- In vitro assays measuring uridine rescue effects to confirm DHODH-specific activity .
Advanced Research Questions
Q. How can computational models guide the optimization of this compound analogs?
3D-QSAR (CoMFA/CoMSIA) models compare scaffolds (e.g., 5-methylisoxazole-3-carboxamide vs. 4-carboxamide) to predict bioactivity. Key parameters include:
Q. What analytical methods resolve contradictions in purity assessment during synthesis?
Conflicting purity data (e.g., HPLC vs. NMR) arise from residual solvents or isomeric impurities. Mitigation strategies include:
Q. How do structural modifications impact the immunomodulatory activity of this compound analogs?
SAR studies reveal:
- Nitro group position : Para-substitution (e.g., Leflunomide) enhances DHODH inhibition (IC₅₀ = 10 nM) vs. ortho-substitution (IC₅₀ = 250 nM) .
- Isoxazole ring methylation : 5-Methyl groups improve metabolic stability (t₁/₂ > 24h) compared to unmethylated analogs (t₁/₂ = 2h) .
- Amide linkage : Replacing –CONH– with –SO₂NH– reduces cytotoxicity (CC₅₀ increases from 5 μM to >50 μM) .
Q. What experimental designs are critical for evaluating the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via:
- HPLC-UV (λ = 254 nm) to quantify parent compound loss.
- LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylic acid) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; acceptance criteria require ≥95% potency retention .
Methodological Tables
Q. Table 1. Key Crystallographic Data for N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P21/c) |
| a, b, c (Å) | 5.3870, 23.537, 9.4600 |
| β (°) | 99.86 |
| R factor | 0.042 |
| Hydrogen bonds | N2–H2B⋯O2 (2.629 Å, 136°) |
Q. Table 2. Validation Parameters for Leflunomide HPLC Assay
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.999 (1–100 μg/mL) |
| Accuracy | 98.5–101.2% |
| Precision (RSD) | <1.5% |
| LOD/LOQ | 0.3 μg/mL / 1 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
